molecular formula C20H16O2 B5380694 (E)-1-(1-HYDROXY-2-NAPHTHYL)-3-(4-METHYLPHENYL)-2-PROPEN-1-ONE

(E)-1-(1-HYDROXY-2-NAPHTHYL)-3-(4-METHYLPHENYL)-2-PROPEN-1-ONE

Cat. No.: B5380694
M. Wt: 288.3 g/mol
InChI Key: LPRBBVARHHTUBA-JLHYYAGUSA-N
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Description

(E)-1-(1-HYDROXY-2-NAPHTHYL)-3-(4-METHYLPHENYL)-2-PROPEN-1-ONE is an organic compound known for its unique structure and properties. It is a chalcone derivative, which is a type of natural phenolic compound. Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-HYDROXY-2-NAPHTHYL)-3-(4-METHYLPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-hydroxy-2-naphthaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1-HYDROXY-2-NAPHTHYL)-3-(4-METHYLPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are commonly used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(1-keto-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one.

    Reduction: Formation of 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

(E)-1-(1-HYDROXY-2-NAPHTHYL)-3-(4-METHYLPHENYL)-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its anticancer activity and potential use in drug development.

    Industry: Used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of (E)-1-(1-HYDROXY-2-NAPHTHYL)-3-(4-METHYLPHENYL)-2-PROPEN-1-ONE involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The hydroxyl and carbonyl groups play a crucial role in its biological activity by forming hydrogen bonds and interacting with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2-HYDROXY-1-NAPHTHYL)-3-(4-METHYLPHENYL)-2-PROPEN-1-ONE
  • (E)-1-(1-HYDROXY-2-NAPHTHYL)-3-(3-METHYLPHENYL)-2-PROPEN-1-ONE
  • (E)-1-(1-HYDROXY-2-NAPHTHYL)-3-(4-ETHYLPHENYL)-2-PROPEN-1-ONE

Uniqueness

(E)-1-(1-HYDROXY-2-NAPHTHYL)-3-(4-METHYLPHENYL)-2-PROPEN-1-ONE is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and biological activity. The presence of the hydroxyl group on the naphthyl ring and the methyl group on the phenyl ring provides distinct properties compared to other similar compounds.

Properties

IUPAC Name

(E)-1-(1-hydroxynaphthalen-2-yl)-3-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O2/c1-14-6-8-15(9-7-14)10-13-19(21)18-12-11-16-4-2-3-5-17(16)20(18)22/h2-13,22H,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRBBVARHHTUBA-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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